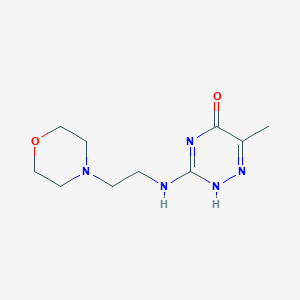

6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one

Description

6-Methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a morpholinoethylamino substituent at position 3 and a methyl group at position 6 of the triazinone core.

Properties

IUPAC Name |

6-methyl-3-(2-morpholin-4-ylethylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-8-9(16)12-10(14-13-8)11-2-3-15-4-6-17-7-5-15/h2-7H2,1H3,(H2,11,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRRLQQHDGISIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

Substitution Reactions: The introduction of the morpholinoethylamino group is achieved through nucleophilic substitution reactions. This involves reacting the triazine ring with 2-morpholinoethylamine in the presence of a base such as sodium hydroxide.

Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholinoethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted triazine derivatives with different functional groups replacing the morpholinoethylamino group.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have demonstrated the potential of 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of triazine compounds have been synthesized and tested for their efficacy against cancer cells, revealing significant growth inhibition percentages against lines such as OVCAR-8 and NCI-H40 .

2. Monoamine Oxidase Inhibition

Research indicates that this compound may possess monoamine oxidase (MAO) inhibitory activity. Compounds structurally related to this compound have shown selective inhibition towards MAO-A, which is crucial for treating depression and other mood disorders . This suggests that the compound could be explored further as a potential antidepressant.

3. Antimicrobial Properties

The compound's derivatives have been evaluated for their antimicrobial properties. Studies have reported significant activity against various bacterial strains, indicating potential applications in developing new antibiotics . The structure-function relationship in these compounds can lead to the design of more effective antimicrobial agents.

Agricultural Applications

1. Herbicidal Activity

Compounds related to triazines are known for their herbicidal properties. The introduction of morpholino groups enhances the bioactivity of triazine derivatives, making them suitable candidates for developing novel herbicides . Research into the herbicidal efficacy of such compounds can lead to sustainable agricultural practices by providing alternatives to existing chemical herbicides.

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural features allow it to interact with various enzymes, providing insights into enzyme kinetics and inhibition patterns . This can be particularly useful in drug design where enzyme targets are critical.

Summary of Research Findings

Mechanism of Action

The mechanism of action of 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazine ring and morpholinoethylamino group facilitate binding to active sites, leading to inhibition or activation of biological pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- Schiff Base Derivatives (e.g., Compound 20b ): Exhibit MIC values as low as 3.90 μg/mL against E. coli and S. aureus, attributed to the para-fluoro benzylidene group enhancing biofilm inhibition (87.4% IR).

- Trifluoromethyl Derivatives (e.g., ): Show superior antifungal activity (MIC 15.62 μg/mL against A. flavus) compared to nystatin, likely due to thiol-mediated redox disruption.

- Morpholinoethylamino Analogs: No direct antimicrobial data are available, but the morpholine moiety’s polarity may reduce membrane penetration, limiting efficacy against Gram-negative bacteria .

Anticancer Activity

Herbicidal Activity

- Methylthio Derivatives (e.g., metribuzin ): Inhibit photosynthesis in weeds (PSII electron transport inhibition) with EC₅₀ values in the nM range.

- Target Compound : Unlikely to exhibit herbicidal activity due to the absence of a methylthio group critical for chloroplast targeting .

Physicochemical and Electronic Properties

- HOMO-LUMO Gap : The trifluoromethyl derivative in has a calculated band gap of 1.97 eV, favoring charge-transfer interactions in antimicrobial applications.

- Solubility: Morpholinoethylamino substitution likely increases water solubility (>10 mg/mL predicted) compared to methylthio (1–5 mg/mL) or tert-butyl analogs (<1 mg/mL) .

Biological Activity

6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, characterized by its unique structure which includes a morpholinoethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the realms of oncology and metabolic disorders. This article aims to synthesize existing research findings regarding the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of a triazine core and a morpholino group that may influence its biological activity.

Research indicates that compounds within the triazine family can exhibit various mechanisms of action. The following are notable pathways through which this compound may exert its effects:

- Inhibition of Tumor Growth : Similar compounds have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, studies have reported that triazine derivatives can induce G1 phase arrest and promote apoptosis in various cancer cell lines .

- Metabolic Regulation : The compound has been implicated in the regulation of metabolic pathways associated with diabetes and obesity. It may enhance insulin sensitivity or modulate glucose metabolism, thus offering potential therapeutic benefits for metabolic syndromes .

Anticancer Activity

Several studies have evaluated the anticancer properties of triazine derivatives similar to this compound. For example:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 | 15.0 | Apoptosis via caspase activation |

| Study B | NCI-H23 | 12.5 | Cell cycle arrest at G1 phase |

| Study C | HeLa | 10.0 | Inhibition of VEGFR signaling |

These studies suggest that similar compounds demonstrate significant cytotoxicity against various cancer cell lines.

Metabolic Effects

In addition to anticancer properties, research has indicated that triazine derivatives can play a role in metabolic regulation:

- Diabetes Models : In animal models of diabetes, compounds structurally related to this compound have been shown to lower blood glucose levels and improve insulin sensitivity .

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer (NSCLC) tested a derivative of the triazine class. Patients receiving the treatment exhibited a median progression-free survival of 6 months compared to 3 months in the control group .

- Case Study on Metabolic Syndrome : In a study assessing the effects on metabolic syndrome in obese mice, administration of a similar triazine compound resulted in a significant reduction in body weight and improved glucose tolerance over a 12-week period .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving triazine precursors. For example, triazine derivatives are often functionalized using amine-bearing reagents under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization involves varying temperature (60–100°C), reaction time (12–48 hours), and stoichiometric ratios of reagents (e.g., morpholinoethylamine to triazinone core). Monitoring via TLC or HPLC ensures completion .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- Spectroscopy : -NMR and -NMR confirm substituent positions and hydrogen/carbon environments. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation. Stability studies recommend periodic purity checks via HPLC after 6–12 months. Avoid aqueous solutions unless stabilized with inert atmospheres (e.g., N) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological targets?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with modified morpholinoethyl groups (e.g., replacing morpholine with piperazine) to assess impact on receptor binding .

- Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) or antimicrobial susceptibility testing (MIC/MBC) to quantify activity. Pair with computational docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What experimental designs are suitable for evaluating the compound’s efficacy across multiple variables (e.g., dosage, formulation)?

- Methodological Answer : Implement a split-split-plot design to test variables hierarchically:

- Main Plots : Dosage levels (e.g., 10–100 µM).

- Subplots : Formulation types (e.g., liposomal vs. free compound).

- Sub-Subplots : Timepoints for kinetic studies (e.g., 0–72 hours).

Replicate experiments (n ≥ 4) and use ANOVA with post-hoc Tukey tests to analyze interactions between variables .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables such as cell line passage number, serum concentration, and incubation temperature.

- Meta-Analysis : Pool data from independent studies and apply random-effects models to account for heterogeneity. Validate outliers using Grubbs’ test .

- Mechanistic Studies : Use CRISPR knockout models or isotopic labeling to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.